molecular formula C17H14N2O4 B2993533 2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione CAS No. 158529-52-3

2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione

Cat. No.: B2993533
CAS No.: 158529-52-3
M. Wt: 310.309
InChI Key: NAUWYGOIVGQMRW-VCHYOVAHSA-N
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Description

2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the use of solventless conditions, where simple heating and relatively quick reactions are employed to synthesize isoindoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to develop environmentally friendly synthetic techniques. These methods aim to minimize the use of hazardous solvents and reduce waste generation .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with modified functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-14-8-7-11(9-15(14)23-2)10-18-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-10H,1-2H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUWYGOIVGQMRW-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158529-52-3
Record name N-(VERATRYLIDENEAMINO)-PHTHALIMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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